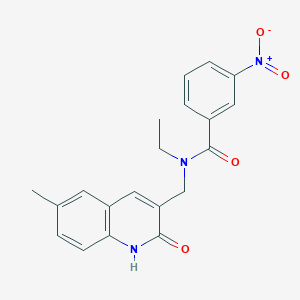

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Overview

Description

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 has been shown to play a critical role in a wide range of biological processes, including metabolism, aging, and cancer, making it an attractive target for drug development. In

Mechanism of Action

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide binds to the catalytic domain of SIRT1 and inhibits its deacetylase activity by preventing the binding of its substrate proteins. This leads to increased acetylation of its substrate proteins, which in turn affects various biological processes.

Biochemical and Physiological Effects:

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose metabolism, improve insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to extend lifespan and delay age-related diseases in animal models of aging. In addition, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its high potency and selectivity for SIRT1. This allows researchers to specifically target SIRT1 and study its biological functions. However, one of the limitations of using N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the development and use of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective SIRT1 inhibitors for therapeutic use in metabolic disorders and cancer. Another area of interest is the investigation of SIRT1's role in other biological processes, such as neuronal function and immune response. Finally, the development of more specific and sensitive assays for SIRT1 activity will allow for a better understanding of its biological functions and the effects of its inhibitors, such as N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of triethylamine, followed by N-ethylation with diethylamine and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively used as a tool compound to study the role of SIRT1 in various biological processes. It has been shown to inhibit SIRT1 activity in vitro and in vivo, leading to increased acetylation of its substrate proteins. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been used to investigate the role of SIRT1 in metabolism, aging, and cancer, and has been shown to have therapeutic potential in these areas.

properties

IUPAC Name |

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-22(20(25)14-5-4-6-17(11-14)23(26)27)12-16-10-15-9-13(2)7-8-18(15)21-19(16)24/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKZIYXWYRZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319985 | |

| Record name | N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

673445-72-2 | |

| Record name | N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)

![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)